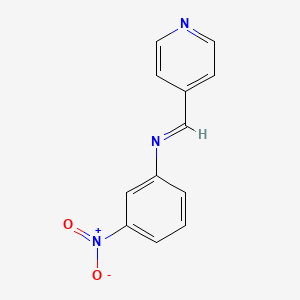![molecular formula C22H33NO2 B11483191 4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one](/img/structure/B11483191.png)
4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one is a complex organic compound characterized by its unique spirocyclic structure. The compound features an adamantane moiety, which is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one typically involves the reaction of adamantan-1-yl derivatives with appropriate spirocyclic precursors. One common method includes the use of microwave irradiation to optimize reaction conditions, significantly increasing yields and reducing reaction times . The reaction conditions often involve nucleophilic addition or substitution reactions facilitated by microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, leveraging the efficiency and scalability of this technique. The use of continuous flow reactors can further enhance production efficiency by maintaining optimal reaction conditions and minimizing batch-to-batch variations.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The adamantane moiety allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one has a wide range of scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing complex molecules.
Biology: It can be used in the study of biological processes and interactions due to its stability and reactivity.
Industry: Its stability and rigidity make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with viral proteins, potentially inhibiting viral replication . Additionally, the spirocyclic structure may facilitate interactions with cellular receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Adamantan-1-yloxy)-ethylamino]-1-oxa-spiro[4.5]dec-3-en-2-one: This compound shares a similar spirocyclic structure and adamantane moiety.
Adamantan-1-yl-amino-acetic acid: Another compound featuring the adamantane moiety, used in various chemical applications.
Uniqueness
4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one stands out due to its specific combination of the adamantane moiety and spirocyclic structure, providing unique stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.
Properties
Molecular Formula |
C22H33NO2 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
4-[1-(1-adamantyl)propylamino]-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C22H33NO2/c1-2-18(21-12-15-8-16(13-21)10-17(9-15)14-21)23-19-11-20(24)25-22(19)6-4-3-5-7-22/h11,15-18,23H,2-10,12-14H2,1H3 |
InChI Key |
SWXJXPQCUJPXRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC4=CC(=O)OC45CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]quinoxaline-2-carboxamide](/img/structure/B11483128.png)
![1-(3-chlorophenyl)-6-(prop-2-en-1-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11483135.png)
![N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11483137.png)
![3-(pyrazin-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11483138.png)
![8-(3,4-dimethylphenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11483140.png)
![tetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11483150.png)
![4-(4-pyridyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11483166.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483178.png)
![2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11483180.png)
![3-[(4-chlorophenyl)sulfonyl]-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11483182.png)
![N-[2-(4-methylquinolin-2-yl)phenyl]acetamide](/img/structure/B11483185.png)

![1,3-dimethyl-3,8-dihydroimidazo[4,5-g][1,4]benzothiazine-2,7(1H,6H)-dione](/img/structure/B11483189.png)
